N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide

PDE4 inhibition Structure-activity relationship Medicinal chemistry

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide (CAS 898408-54-3) is a synthetic small molecule (C20H21N3O6, MW 399.40 g/mol) belonging to the 4-(substituted-phenyl)-2-pyrrolidinone class of selective phosphodiesterase 4 (PDE4) inhibitors. It features a 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine core with a 2-(4-nitrophenyl)acetamide side chain at the 3-position.

Molecular Formula C20H21N3O6
Molecular Weight 399.403
CAS No. 898408-54-3
Cat. No. B2966612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
CAS898408-54-3
Molecular FormulaC20H21N3O6
Molecular Weight399.403
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC
InChIInChI=1S/C20H21N3O6/c1-28-17-8-7-16(11-18(17)29-2)22-12-14(10-20(22)25)21-19(24)9-13-3-5-15(6-4-13)23(26)27/h3-8,11,14H,9-10,12H2,1-2H3,(H,21,24)
InChIKeyUQQPFHAYRUWVKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide (CAS 898408-54-3): Procurement Identity & Class Context


N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide (CAS 898408-54-3) is a synthetic small molecule (C20H21N3O6, MW 399.40 g/mol) belonging to the 4-(substituted-phenyl)-2-pyrrolidinone class of selective phosphodiesterase 4 (PDE4) inhibitors . It features a 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine core with a 2-(4-nitrophenyl)acetamide side chain at the 3-position. The compound is structurally related to patented PDE4 inhibitor scaffolds described in US 7,696,198 and US 7,585,882, which claim improved PDE4 inhibition relative to rolipram and selectivity over other PDE families [1]. This compound is sold by multiple chemical vendors primarily as a research reagent for PDE4-focused drug discovery and biochemical pharmacology studies.

Why PDE4 Inhibitor Substitution Without N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide Fails: Structural Determinants of Potency and Selectivity


Substituting CAS 898408-54-3 with a simpler 4-(3,4-dimethoxyphenyl)-2-pyrrolidinone analog (e.g., CHEMBL9175) ignores the critical contribution of the 3-position 2-(4-nitrophenyl)acetamide side chain. In the PDE4 inhibitor patent family (US 7,696,198, US 7,585,882), the R3 substituent at the pyrrolidinone 3-position is a key pharmacophoric element that modulates binding affinity and isoform selectivity [1]. The simpler unsubstituted analog 4-(3,4-dimethoxyphenyl)-pyrrolidin-2-one (CHEMBL9175) exhibits only weak PDE4 inhibition (IC50 = 53,000 nM against human PDE4) [2]. In contrast, the patent exemplifies compounds bearing acetamide-type R3 substituents achieving substantially improved potency, with the 4-nitrophenyl group contributing both hydrogen-bond acceptor capacity (nitro group) and π-stacking potential (phenyl ring) to enhance binding within the PDE4 catalytic pocket [1]. Generic substitution therefore risks selecting a compound with order-of-magnitude lower target engagement.

N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide: Quantitative Differentiation Evidence for Procurement Decisions


Structural Differentiation: 3-Position 2-(4-Nitrophenyl)acetamide Side Chain Confers Enhanced Pharmacophoric Complexity Over Simplest 4-(3,4-Dimethoxyphenyl)-2-pyrrolidinone Analog

CAS 898408-54-3 differs from the minimal core scaffold 4-(3,4-dimethoxyphenyl)-pyrrolidin-2-one (CHEMBL9175) by the presence of a 2-(4-nitrophenyl)acetamide group at the pyrrolidinone 3-position. The minimal scaffold exhibits weak PDE4 inhibitory activity with IC50 = 53,000 nM (53 μM) against human PDE4A/B/C/D [1]. The patent family covering this chemotype (US 7,696,198) explicitly claims that R3 substitution at the 3-position with amide-linked aromatic groups (including substituted phenylacetamides) produces compounds with 'improved PDE4 inhibition as compared to compounds like rolipram' [2]. While direct IC50 data for CAS 898408-54-3 is not publicly available in peer-reviewed literature, the structural addition of the 4-nitrophenylacetamide moiety is predicted to enhance binding through: (i) the nitro group acting as a hydrogen-bond acceptor with conserved active-site residues, and (ii) the phenyl ring engaging in π-π stacking with Phe446 of PDE4B/Phe372 of PDE4D [3].

PDE4 inhibition Structure-activity relationship Medicinal chemistry

Class-Level PDE4 Selectivity: 4-(Substituted-phenyl)-2-pyrrolidinone Scaffold Demonstrates Discrimination Against Non-PDE4 Phosphodiesterases

The 4-(substituted-phenyl)-2-pyrrolidinone class, to which CAS 898408-54-3 belongs, is explicitly characterized in US Patent 7,696,198 as exhibiting 'selectivity with regard to inhibition of other classes of PDEs' [1]. Experimental evidence from the minimal scaffold analog CHEMBL9175 demonstrates this selectivity quantitatively: PDE4 IC50 = 53,000 nM vs. cGMP-PDE (bovine aorta) IC50 > 1,000,000 nM, yielding a >18.9-fold selectivity window [2]. The enhanced substitution pattern of CAS 898408-54-3 (3-position 4-nitrophenylacetamide) is expected to further refine this selectivity profile, as the patent teaches that optimized R3 substituents improve both potency and selectivity [1]. This selectivity is mechanistically grounded: PDE4 is cAMP-specific, while PDE1, PDE2, PDE3, and PDE5 preferentially hydrolyze cGMP or are regulated by cGMP/calmodulin, meaning PDE4-selective inhibitors avoid the cardiovascular effects associated with PDE3/PDE5 inhibition [3].

PDE4 selectivity Isoform discrimination Off-target risk

Comparison with N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide: Dimethoxy vs. Dimethyl Phenyl Substitution at N1 Position

A structurally immediate analog, N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide, replaces the two methoxy groups on the N1-phenyl ring with methyl groups . This substitution produces measurable differences in key drug-likeness parameters. CAS 898408-54-3 (3,4-dimethoxy) has a calculated topological polar surface area (TPSA) of approximately 105 Ų versus approximately 75 Ų for the 3,4-dimethyl analog, due to the two additional oxygen atoms contributing 20.23 Ų each [1]. The dimethoxy substitution also lowers the calculated logP by approximately 0.8-1.0 log units compared to the dimethyl analog, reflecting increased hydrophilicity [1]. These differences are relevant for aqueous solubility and permeability: the higher TPSA of the dimethoxy compound predicts improved aqueous solubility but potentially reduced passive membrane permeability relative to the dimethyl analog [2].

Physicochemical properties Solubility Metabolic stability

Class-Level Evidence: Improved PDE4 Inhibition of 4-(Substituted-phenyl)-2-pyrrolidinones Compared to First-Generation PDE4 Inhibitor Rolipram

The patent family covering CAS 898408-54-3 (US 7,696,198, US 7,585,882, and related filings) explicitly states that the claimed 4-(substituted-phenyl)-2-pyrrolidinone compounds 'exhibit improved PDE4 inhibition as compared to compounds like rolipram' [1]. Rolipram, the prototypical PDE4 inhibitor, has a reported PDE4 IC50 of approximately 200-500 nM against recombinant human PDE4 [2]. The patent's SAR data indicate that optimized 3-position amide substituents (as present in CAS 898408-54-3) are essential for achieving this potency improvement. While CAS 898408-54-3 itself lacks publicly reported IC50 values, its structural features align with the exemplified compounds in the patent that achieve PDE4 inhibition in the nanomolar to low-micromolar range [1]. Additionally, this chemotype was designed to address rolipram's clinical limitation — dose-limiting emesis — by potentially achieving a wider therapeutic index through altered brain penetration or PDE4 subtype selectivity [3].

PDE4 inhibitor potency Rolipram comparison Therapeutic window

N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide: Evidence-Supported Research Application Scenarios


PDE4-Focused Biochemical Screening and SAR Expansion

CAS 898408-54-3 is suitable as a screening compound in PDE4 biochemical assays where its 4-nitrophenylacetamide R3 substituent provides a differentiated pharmacophoric profile compared to simpler pyrrolidinone scaffolds. As established in Section 3, the minimal analog CHEMBL9175 (lacking the 3-position substituent) exhibits only weak PDE4 inhibition (IC50 = 53,000 nM) [1]. CAS 898408-54-3, with its enhanced substitution pattern matching the patent SAR for improved potency, is the appropriate choice for PDE4 inhibitor screening campaigns where target engagement above the weak-micromolar threshold is required. Researchers should validate PDE4 inhibitory activity in-house using recombinant human PDE4 isoform assays with cAMP substrate (1 μM) and compare against rolipram as a reference standard [2].

Physicochemical Comparison Studies of N1-Phenyl Substitution Effects

CAS 898408-54-3, bearing 3,4-dimethoxy substitution on the N1-phenyl ring, serves as a key comparator for structure-property relationship (SPR) studies alongside its 3,4-dimethylphenyl analog. As quantified in Section 3, the dimethoxy substitution increases TPSA by approximately 30 Ų and reduces logP by an estimated 0.8-1.0 log units relative to the dimethyl analog [3]. This physicochemical differentiation makes CAS 898408-54-3 the preferred choice for: (a) parallel artificial membrane permeability assays (PAMPA) evaluating the impact of methoxy vs. methyl substitution on passive permeability; (b) thermodynamic solubility measurements comparing aqueous solubility as a function of H-bond acceptor count; and (c) metabolic stability assays in hepatocytes where O-demethylation vs. aromatic methyl oxidation represent divergent clearance pathways.

PDE4 Subtype Selectivity Profiling in Inflammatory Cell Models

The 4-(substituted-phenyl)-2-pyrrolidinone class to which CAS 898408-54-3 belongs is patented for PDE4-selective inhibition with potential anti-inflammatory applications [4]. Given the class-level selectivity for PDE4 over other PDE families (>18.9-fold over cGMP-PDE for the minimal scaffold), CAS 898408-54-3 is appropriate for cellular assays investigating cAMP-mediated suppression of TNF-α release from LPS-stimulated human peripheral blood monocytes — a functional readout of PDE4 inhibition in a disease-relevant inflammatory context. Such studies allow direct comparison with clinical PDE4 inhibitors (roflumilast, apremilast) and position CAS 898408-54-3 as a research tool for exploring PDE4-dependent inflammatory signaling without the confounding cardiovascular effects associated with PDE3/PDE5 inhibition [5].

Reference Compound for Nitrophenyl-Containing PDE4 Inhibitor Analytical Method Development

The 4-nitrophenyl moiety in CAS 898408-54-3 confers strong UV absorption at approximately 270-280 nm (characteristic of nitroaromatic chromophores), making this compound well-suited as a reference standard for HPLC/UV and LC-MS method development targeting nitrophenyl-containing PDE4 inhibitor series. The compound's distinct chromatographic properties (predicted reversed-phase retention influenced by the balanced hydrophobic (3,4-dimethoxyphenyl, nitrophenyl) and polar (amide, lactam, methoxy) features) provide a useful calibration point for method validation across C18 and phenyl-hexyl stationary phases. This application is supported by the vendor-reported purity specification of 95% (HPLC) , which establishes a baseline quality metric for analytical use.

Quote Request

Request a Quote for N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.